molecular formula C23H25N3O2 B5131926 9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B5131926
M. Wt: 375.5 g/mol
InChI Key: AUFUBISYHZBJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a benzodiazepine derivative characterized by a fused bicyclic core structure with distinct substituents:

  • 5-Propanoyl moiety: A ketone-functionalized side chain that may influence solubility and binding interactions.
  • 6-Pyridin-2-yl group: A heteroaromatic substituent that could contribute to π-π stacking or hydrogen-bonding interactions in biological targets.

Properties

IUPAC Name

9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-4-20(28)26-18-11-6-5-9-15(18)25-17-13-23(2,3)14-19(27)21(17)22(26)16-10-7-8-12-24-16/h5-12,22,25H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFUBISYHZBJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine ring: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride

Biological Activity

9,9-Dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article aims to present a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C23H25N3O2
  • Molecular Weight : 375.47 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its efficacy against various cancer cell lines:

Cell Line IC50 (µg/mL) Mechanism of Action
HeLa0.0692Induction of apoptosis
MCF-70.0585Cell cycle arrest
HT-290.00217Inhibition of proliferation
KB0.00054DNA damage induction

The IC50 values indicate that the compound exhibits potent cytotoxicity against these cancer cell lines, particularly against KB cells where it shows an IC50 value significantly lower than that of standard chemotherapeutics like Camptothecin (IC50 = 0.0057 µg/mL) .

The biological activity of this compound appears to involve multiple mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It effectively halts the progression of the cell cycle in various cancer types.
  • DNA Damage Response : The compound induces DNA damage leading to cell death.

Case Studies

A specific case study involving this compound was conducted to evaluate its effects on tumor growth in vivo using xenograft models. The results indicated:

  • Tumor Growth Inhibition : A significant reduction in tumor size was observed after treatment with the compound at a dosage of 3 mg/kg.

This supports its potential for further development as an anticancer agent.

Comparison with Similar Compounds

10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

Property Target Compound 10-(2-Furyl) Analogue
Core Structure Benzo[b][1,4]benzodiazepin-7-one Pyrido[3,2-b][1,4]benzodiazepin-9-one
Key Substituents 5-Propanoyl, 6-pyridin-2-yl, 9,9-dimethyl 10-(2-Furyl), 7,7-dimethyl
Hazard Profile Not explicitly reported No known hazards under standard handling conditions
Potential Applications Hypothesized nAChR modulation (inferred from benzodiazepine class) Unreported; structural similarity suggests possible CNS activity

Key Differences :

  • The target compound’s pyridin-2-yl group may enhance binding specificity compared to the furyl group in the analogue, which is more electron-rich and conformationally flexible.
  • The 9,9-dimethyl vs.

Non-Benzodiazepine Heterocyclic Analogues

Tetrahydroimidazo[1,2-a]pyridine Derivatives (e.g., Compound 2d , 1l )

Property Target Compound Compound 2d/1l
Core Structure Benzodiazepinone Tetrahydroimidazo[1,2-a]pyridine
Key Substituents Propanoyl, pyridin-2-yl Cyano, nitro-phenyl, ester groups
Synthetic Route Likely multi-step (unreported) One-pot two-step synthesis
Physicochemical Data Unreported Melting point: 215–217°C (2d), 243–245°C (1l); HRMS-validated

Key Differences :

  • The imidazopyridine core lacks the fused benzene ring of benzodiazepines, reducing aromatic interactions but improving synthetic accessibility.
  • Nitro and cyano groups in 2d/1l may confer electron-withdrawing effects, contrasting with the target compound’s electron-rich pyridin-2-yl group.

Spirocyclic Compounds with Benzothiazol Substituents ()

Spiro compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione feature:

  • Benzothiazol groups : Contribute to fluorescence or metal-binding properties, unlike the target compound’s pyridin-2-yl group.

Contrasts :

  • The target compound’s propanoyl group may increase hydrophilicity compared to the dimethylamino-phenyl substituents in spiro compounds.
  • Spiro synthesis involves cycloaddition or condensation reactions , whereas benzodiazepines often require annulation strategies.

Pharmacological and Mechanistic Considerations

  • Shared Mechanisms : Benzodiazepine-type modulators at GABAA and nAChRs exhibit convergent allosteric modulation, suggesting the target compound may similarly influence ion channel activity .
  • Divergent Targets : Compounds with pyridin-2-yl groups (target) vs. furyl or benzothiazol groups (analogues) may engage distinct binding pockets due to differences in polarity and steric profiles.

Q & A

Q. What strategies optimize the compound’s enantiomeric excess (ee) in asymmetric synthesis?

  • Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline) achieve >90% ee. For example, proline-catalyzed aldol reactions yield diastereomers with 94% ee, resolved via crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.